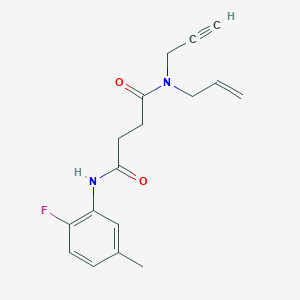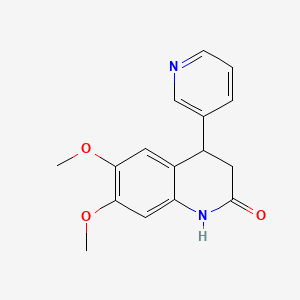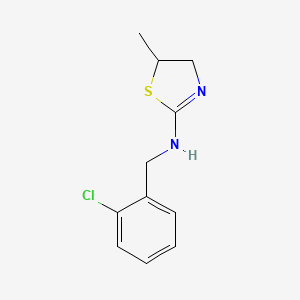![molecular formula C17H13FN2O2 B4412497 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412497.png)
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Overview
Description
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of indole-2-carboxamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide 1 is not fully understood. However, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis. It has also been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation. These pathways are important in various cellular processes, including autophagy, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound 1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It has also been shown to regulate glucose and lipid metabolism, which are important in the pathogenesis of metabolic disorders.
Advantages and Limitations for Lab Experiments
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also shown low toxicity and high selectivity in preclinical studies. However, there are also limitations to using this compound 1 in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has low stability in physiological conditions, which can affect its efficacy.
Future Directions
There are several future directions for the research on 2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound 1 in animal models and human subjects. This will provide important information on the safety, efficacy, and dosing of the compound. Additionally, there is a need to identify the specific targets and pathways that are involved in the therapeutic effects of this compound 1. This will provide important insights into the mechanisms of action and potential drug targets for the development of new therapies. Finally, there is a need to study the potential drug-drug interactions and side effects of this compound 1 in combination with other drugs. This will provide important information on the safety and efficacy of using this compound 1 in combination with other therapies.
Scientific Research Applications
2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 1 has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.
In inflammation research, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to reduce the infiltration of inflammatory cells in animal models of inflammation.
In neurodegenerative disorder research, this compound 1 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been shown to reduce oxidative stress and inflammation, which are important mechanisms in the pathogenesis of these diseases.
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-3-1-5-11(14)9-20-10-13(16(21)17(19)22)12-6-2-4-8-15(12)20/h1-8,10H,9H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLYJYDSGZVQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412416.png)
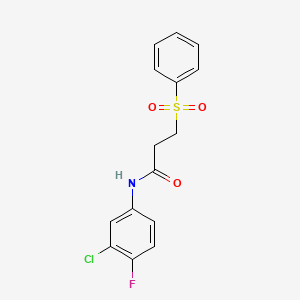
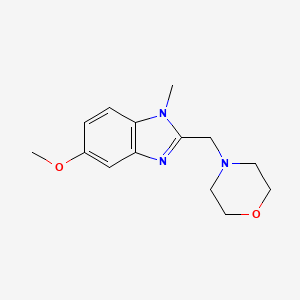
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4412441.png)
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrimidin-2-amine](/img/structure/B4412463.png)
![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)
![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)
